Cas no 2757917-34-1 (3-Methanesulfonylcyclobutyl 4-methylbenzene-1-sulfonate)

3-Methanesulfonylcyclobutyl 4-methylbenzene-1-sulfonate is a specialized sulfonate ester compound featuring both methanesulfonyl and toluenesulfonyl functional groups attached to a cyclobutyl scaffold. This structure imparts unique reactivity, making it valuable in organic synthesis, particularly as an intermediate in the preparation of complex molecules. The presence of the sulfonate groups enhances its utility in cross-coupling reactions and nucleophilic substitutions, offering controlled reactivity under mild conditions. Its well-defined stereochemistry and stability further support its use in pharmaceutical and materials science research. The compound is typically handled under inert conditions to preserve its integrity, ensuring consistent performance in synthetic applications.
3-Methanesulfonylcyclobutyl 4-methylbenzene-1-sulfonate structure
2757917-34-1 structure
商品名:3-Methanesulfonylcyclobutyl 4-methylbenzene-1-sulfonate
CAS番号:2757917-34-1
MF:C12H16O5S2
メガワット:304.382441520691
CID:6399795
PubChem ID:137367874

3-Methanesulfonylcyclobutyl 4-methylbenzene-1-sulfonate 化学的及び物理的性質

名前と識別子

    • SCHEMBL20595025
    • 3-methanesulfonylcyclobutyl 4-methylbenzene-1-sulfonate
    • 2757917-34-1
    • EN300-6997559
    • 3-Methanesulfonylcyclobutyl 4-methylbenzene-1-sulfonate
    • インチ: 1S/C12H16O5S2/c1-9-3-5-11(6-4-9)19(15,16)17-10-7-12(8-10)18(2,13)14/h3-6,10,12H,7-8H2,1-2H3
    • InChIKey: LCDZGBQGQVGWOF-UHFFFAOYSA-N
    • ほほえんだ: S(C)(C1CC(C1)OS(C1C=CC(C)=CC=1)(=O)=O)(=O)=O

計算された属性

  • せいみつぶんしりょう: 304.04391595g/mol
  • どういたいしつりょう: 304.04391595g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 497
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 94.3Ų

3-Methanesulfonylcyclobutyl 4-methylbenzene-1-sulfonate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6997559-0.1g
3-methanesulfonylcyclobutyl 4-methylbenzene-1-sulfonate
2757917-34-1 95.0%
0.1g
$804.0 2025-03-12
Enamine
EN300-6997559-10.0g
3-methanesulfonylcyclobutyl 4-methylbenzene-1-sulfonate
2757917-34-1 95.0%
10.0g
$3929.0 2025-03-12
Enamine
EN300-6997559-1.0g
3-methanesulfonylcyclobutyl 4-methylbenzene-1-sulfonate
2757917-34-1 95.0%
1.0g
$914.0 2025-03-12
Enamine
EN300-6997559-2.5g
3-methanesulfonylcyclobutyl 4-methylbenzene-1-sulfonate
2757917-34-1 95.0%
2.5g
$1791.0 2025-03-12
Enamine
EN300-6997559-0.05g
3-methanesulfonylcyclobutyl 4-methylbenzene-1-sulfonate
2757917-34-1 95.0%
0.05g
$768.0 2025-03-12
Enamine
EN300-6997559-0.25g
3-methanesulfonylcyclobutyl 4-methylbenzene-1-sulfonate
2757917-34-1 95.0%
0.25g
$840.0 2025-03-12
Enamine
EN300-6997559-0.5g
3-methanesulfonylcyclobutyl 4-methylbenzene-1-sulfonate
2757917-34-1 95.0%
0.5g
$877.0 2025-03-12
Enamine
EN300-6997559-5.0g
3-methanesulfonylcyclobutyl 4-methylbenzene-1-sulfonate
2757917-34-1 95.0%
5.0g
$2650.0 2025-03-12

3-Methanesulfonylcyclobutyl 4-methylbenzene-1-sulfonate 関連文献

3-Methanesulfonylcyclobutyl 4-methylbenzene-1-sulfonateに関する追加情報

3-Methanesulfonylcyclobutyl 4-methylbenzene-1-sulfonate (CAS No. 2757917-34-1): An Overview of a Novel Sulfonate Compound

3-Methanesulfonylcyclobutyl 4-methylbenzene-1-sulfonate (CAS No. 2757917-34-1) is a sophisticated organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of new therapeutic agents.

The molecular structure of 3-Methanesulfonylcyclobutyl 4-methylbenzene-1-sulfonate consists of a cyclobutyl ring substituted with a methanesulfonyl group and a 4-methylbenzene-1-sulfonate moiety. The cyclobutyl ring, known for its rigidity and conformational stability, contributes to the compound's overall structural integrity and bioavailability. The methanesulfonyl group, on the other hand, imparts significant chemical reactivity and functional versatility, making the compound an attractive candidate for drug design and synthesis.

Recent studies have highlighted the potential of 3-Methanesulfonylcyclobutyl 4-methylbenzene-1-sulfonate in modulating specific biological pathways. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against certain enzymes involved in inflammatory responses. This property makes it a promising lead compound for the development of anti-inflammatory drugs.

In addition to its anti-inflammatory properties, 3-Methanesulfonylcyclobutyl 4-methylbenzene-1-sulfonate has also shown potential as a modulator of ion channels and receptors. A study conducted by a team at the University of California, San Francisco, found that this compound can effectively modulate potassium channels, which are crucial for maintaining cellular homeostasis and neuronal function. This finding opens up new avenues for its use in treating neurological disorders such as epilepsy and neuropathic pain.

The pharmacokinetic profile of 3-Methanesulfonylcyclobutyl 4-methylbenzene-1-sulfonate has been extensively studied to ensure its suitability for therapeutic applications. Preclinical trials have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. The compound is rapidly absorbed from the gastrointestinal tract and has a moderate plasma half-life, which allows for once-daily dosing regimens in clinical settings.

Safety assessments have also been conducted to evaluate the potential side effects and toxicity of 3-Methanesulfonylcyclobutyl 4-methylbenzene-1-sulfonate. In vitro and in vivo studies have demonstrated that it is well-tolerated at therapeutic doses, with minimal adverse effects observed. These findings are crucial for advancing the compound into clinical trials and eventual approval for human use.

The synthesis of 3-Methanesulfonylcyclobutyl 4-methylbenzene-1-sulfonate involves a series of well-defined chemical reactions that can be scaled up for large-scale production. The synthetic route typically starts with the formation of the cyclobutyl ring followed by functionalization with the methanesulfonyl group and subsequent coupling with the 4-methylbenzene-1-sulfonate moiety. This robust synthetic methodology ensures high yields and purity, making it suitable for industrial manufacturing processes.

In conclusion, 3-Methanesulfonylcyclobutyl 4-methylbenzene-1-sulfonate (CAS No. 2757917-34-1) represents a promising candidate in the development of novel therapeutic agents. Its unique structural features, combined with its favorable pharmacological properties and safety profile, make it an attractive target for further research and development. As ongoing studies continue to uncover new applications and mechanisms of action, this compound is poised to play a significant role in advancing medical treatments across various disease areas.

おすすめ記事

推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd